3,4-Dihydroxyphenylglycol, (S)-
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Overview
Description
It is a metabolite of the neurotransmitter norepinephrine and is often measured in plasma as an index of sympathetic activity . This compound is significant in various fields, including chemistry, biology, medicine, and industry, due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dihydroxyphenylglycol can be synthesized from catechol and chloroacetyl chloride. The reaction involves the formation of an intermediate, which is then reduced to yield the final product . Another method involves the reaction of catechol with benzyl bromide in the presence of potassium carbonate in acetone, followed by deprotection to obtain 3,4-dihydroxyphenylglycol .
Industrial Production Methods
Industrial production of 3,4-dihydroxyphenylglycol typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes alumina extraction and electrochemical detection to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxyphenylglycol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dihydroxymandelic acid via aldehyde dehydrogenase.
Reduction: It can be reduced from its aldehyde precursor, 3,4-dihydroxyphenylglycolaldehyde, via aldehyde reductase.
Substitution: It can undergo substitution reactions with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Common reagents include aldehyde dehydrogenase and oxygen.
Reduction: Aldehyde reductase and reducing agents like sodium borohydride.
Substitution: Potassium carbonate and halogenated compounds in organic solvents like acetone.
Major Products Formed
Oxidation: 3,4-Dihydroxymandelic acid.
Reduction: 3,4-Dihydroxyphenylglycol from its aldehyde precursor.
Substitution: Various substituted phenylglycols depending on the halogenated compound used.
Scientific Research Applications
3,4-Dihydroxyphenylglycol has numerous applications in scientific research:
Mechanism of Action
3,4-Dihydroxyphenylglycol exerts its effects primarily through its role as a metabolite of norepinephrine. It is involved in the oxidative deamination of norepinephrine by monoamine oxidase, followed by reduction or oxidation to form other metabolites . This compound interacts with various molecular targets, including aldehyde dehydrogenase and aldehyde reductase, influencing pathways related to oxidative stress and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylglycolaldehyde: A precursor to 3,4-dihydroxyphenylglycol, involved in similar metabolic pathways.
Hydroxytyrosol: Another polyphenol with antioxidant properties, often found in extra virgin olive oil.
3,4-Dihydroxymandelic acid: An oxidation product of 3,4-dihydroxyphenylglycol, involved in catecholamine metabolism.
Uniqueness
3,4-Dihydroxyphenylglycol is unique due to its dual role as both a metabolite and a neuroprotective agent. Its ability to act as a biomarker for sympathetic activity and its involvement in neuroprotective pathways make it distinct from other similar compounds .
Properties
CAS No. |
55254-51-8 |
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Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
4-[(1S)-1,2-dihydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C8H10O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8-12H,4H2/t8-/m1/s1 |
InChI Key |
MTVWFVDWRVYDOR-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CO)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)O)O)O |
Origin of Product |
United States |
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